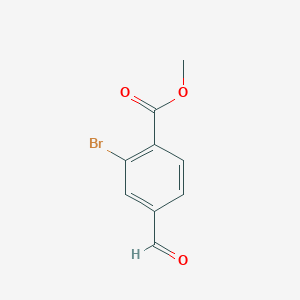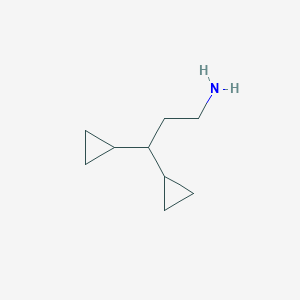
3,3-Dicyclopropylpropan-1-amine
Descripción general
Descripción
3,3-Dicyclopropylpropan-1-amine, also known as D3CPP or conolidine, is a naturally occurring alkaloid found in the bark of the Tabernaemontana divaricata plant. It has been used for centuries in traditional medicine in various cultures for its analgesic and anti-inflammatory properties. The molecular formula of 3,3-Dicyclopropylpropan-1-amine is C9H17N .
Molecular Structure Analysis
The molecular weight of 3,3-Dicyclopropylpropan-1-amine is 139.24 . The molecular formula is C9H17N .Aplicaciones Científicas De Investigación
-
Anion Binding Studies
- Field : Chemistry
- Application : Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated for halides and oxoanions .
- Method : The receptors bind an anion with a 1:1 stoichiometry via hydrogen-bonding interactions (NH⋯anion), showing the binding trend in the order of F− > H2PO4− > HCO3− > HSO4− > CH3COO− > SO42− > Cl− > Br− > I− in DMSO-d6 .
- Results : The observed higher binding affinity for HSO4− than SO42− is attributed to the proton transfer from HSO4− to the central nitrogen of L1 or L2 which was also supported by the DFT calculations, leading to the secondary acid–base interactions .
-
Synthesis of 1,3-dienals or 1,3-dienones
- Field : Organic Chemistry
- Application : The strategy toward the synthesis of various 1,3-dienals or 1,3-dienones is disclosed between diazo compounds and furans .
- Method : This strategy features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials. It is applicable in both intramolecular and intermolecular protocols .
- Results : With an E/E-1,3-dienal, corresponding N-tosylhydrazones were readily prepared and subjected to phenylboronic acid to form a double bond migration product and indoles to construct a five-member ring via [3 + 2] annulation reaction .
-
Synthesis of 1,3-Diamines
- Field : Organic & Biomolecular Chemistry
- Application : 1,3-Diamines are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .
- Method : The synthetic methods for the preparation of 1,3-diamines are summarized in the referenced study .
- Results : The development of an effective synthetic approach to 1,3-diamines has been a focus of research .
-
Syntheses, Transformations and Applications of 1,1-Dihalocyclopropanes
- Field : Organic & Biomolecular Chemistry
- Application : gem-Dihalocyclopropanes have widespread applications in organic synthesis due to their versatile chemistry .
- Method : The dihalocyclopropanes are prepared by the addition of dihalocarbene to alkene .
- Results : They are capable of undergoing transformations leading to a variety of products which have potential applications in various synthetic organic chemistry fields .
-
Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives
- Field : Organic Chemistry
- Application : Multi-enzyme cascades utilising variants of galactose oxidase and imine reductase led to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively .
- Method : The referenced study provides a detailed method for the synthesis .
- Results : The conversion was successful, with up to 54% isolated yield .
-
Azide Recognition
- Field : Fluorescence Chemistry
- Application : Tris(3-aminopropyl)amine-based tripodal receptors have been used to explore the prospect for a particular anion recognition .
- Method : UV-Vis, 1H-NMR, and IR spectroscopy studies indicate that the receptors sense azide anion, colorimetrically and bind azide anion stronger than any other anions such as acetate, and cyanide .
- Results : The receptor L1 shows the highest binding strength towards azide anion .
-
Synthesis of Macrocyclic Compounds
- Field : Organic Chemistry
- Application : The synthesis of a variety of polyazamacrocyclic compounds comprising structural units of tris(3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups (dansyl or quinoline) at different nitrogen atoms .
- Method : The synthesis was carried out using Pd(0)-catalyzed amination .
- Results : The spectrophotometric and fluorescent properties of the target compounds were studied, and their coordination with metal cations using UV–vis, fluorescence spectra as well as NMR titration was investigated .
-
Anion Binding Studies
- Field : Organic Chemistry
- Application : Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated .
- Method : The receptors bind an anion with a 1:1 stoichiometry via hydrogen-bonding interactions (NH⋯anion) .
- Results : The observed higher binding affinity for HSO4− than SO42− is attributed to the proton transfer from HSO4− to the central nitrogen of L1 or L2 .
Direcciones Futuras
While the future directions specific to 3,3-Dicyclopropylpropan-1-amine are not detailed in the search results, it’s worth noting that synthetic chemistry, which includes the synthesis of compounds like 3,3-Dicyclopropylpropan-1-amine, faces many challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These challenges present opportunities for future research and development in the field.
Propiedades
IUPAC Name |
3,3-dicyclopropylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-6-5-9(7-1-2-7)8-3-4-8/h7-9H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGMERNHAYRSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCN)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dicyclopropylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)
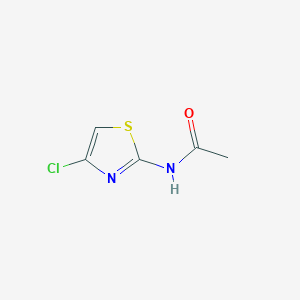
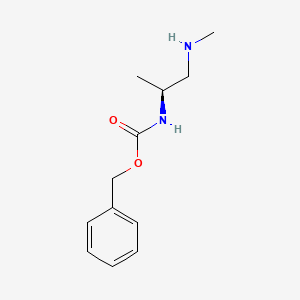
![3-Methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1426083.png)
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)
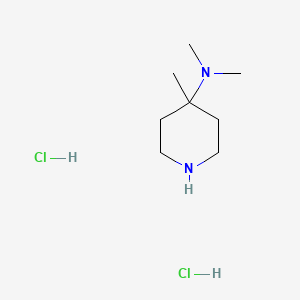
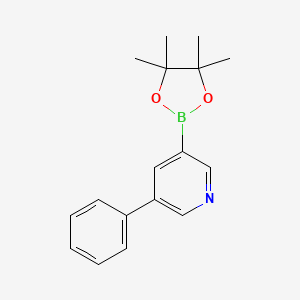
![{2-[(4-Chlorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1426093.png)
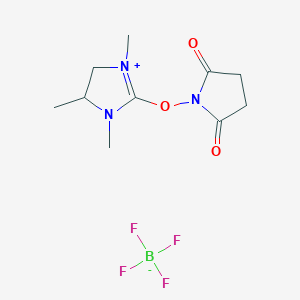
![2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide](/img/structure/B1426095.png)
![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)

